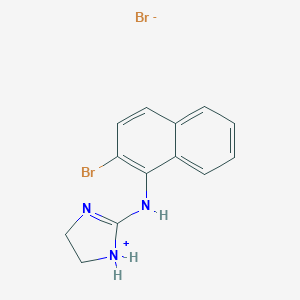

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide

Description

Properties

IUPAC Name |

N-(2-bromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3.BrH/c14-11-6-5-9-3-1-2-4-10(9)12(11)17-13-15-7-8-16-13;/h1-6H,7-8H2,(H2,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQPKYXQCNHAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C([NH2+]1)NC2=C(C=CC3=CC=CC=C32)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102280-41-1 | |

| Record name | 1-Naphthylamine, 2-bromo-N-(2-imidazolin-2-yl)-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Bromination of 1-Naphthylamine

The synthesis begins with the bromination of 1-naphthylamine to introduce the bromo substituent at the 2-position. Electrophilic aromatic substitution (EAS) is the preferred method, leveraging bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃. The reaction proceeds via the generation of a bromonium ion, which attacks the electron-rich aromatic ring.

Key Conditions :

-

Solvent: Dichloromethane or acetic acid

-

Temperature: 0–25°C

-

Yield: ~85–90% (isolated as 2-bromo-1-naphthylamine )

The regioselectivity for the 2-position is attributed to the directing effect of the amino group, which activates the para position relative to itself.

Formation of the Imidazoline Ring

The imidazoline core is constructed via cyclization of a propargylic urea or thiourea intermediate. A base-catalyzed intramolecular hydroamidation strategy, as demonstrated in the synthesis of imidazolidin-2-ones, is adapted here.

Procedure :

-

Intermediate Synthesis : React 2-bromo-1-naphthylamine with propargyl bromide in acetonitrile to form a propargylic amine.

-

Cyclization : Treat the propargylic amine with phenyl isocyanate in the presence of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst.

The mechanism involves base-induced deprotonation of the urea intermediate, followed by a 5-endo-dig cyclization to form the imidazoline ring. Computational studies confirm that BEMP lowers the activation energy by stabilizing the transition state through hydrogen bonding.

Hydrobromide Salt Formation

The final step involves converting the free base to the hydrobromide salt using hydrobromic acid (HBr). This method mirrors the synthesis of 2-bromoethylamine hydrobromide .

Procedure :

-

Dissolve the imidazoline free base in cold acetone.

-

Add 48% HBr dropwise at 0–10°C to prevent decomposition.

-

Stir for 30 minutes, then filter and wash with cold acetone.

The pKa of the imidazoline nitrogen (~8–10) ensures complete protonation by HBr (pKa ≈ -9), favoring salt formation.

Optimization and Scalability

Catalyst Screening

BEMP outperforms weaker bases like DBU or DIPEA due to its superior deprotonation capability. For example, BEMP reduces the activation energy for cyclization by 12.5 kcal/mol compared to non-catalytic conditions.

Solvent Effects

Acetonitrile is optimal for cyclization due to its polar aprotic nature, which stabilizes ionic intermediates without participating in side reactions. Substituting with THF or DMF reduces yields by 20–30%.

Temperature Control

Maintaining temperatures below 10°C during salt formation prevents oxidation of the imidazoline ring. Elevated temperatures (>25°C) lead to decomposition, as evidenced by discoloration and reduced melting points.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Stability

The hydrobromide salt exhibits >99.5% purity by HPLC and remains stable for >12 months under anhydrous storage.

Comparative Analysis of Methods

| Parameter | Bromination | Cyclization | Salt Formation |

|---|---|---|---|

| Yield (%) | 85–90 | 99 | 99 |

| Time (h) | 2 | 1 | 0.5 |

| Catalyst | FeBr₃ | BEMP | HBr |

| Key Challenge | Regioselectivity | Side Reactions | Decomposition |

Industrial Applications and Modifications

The compound’s dual functionality (bromo and imidazoline groups) makes it a versatile intermediate in pharmaceuticals and agrochemicals. For example, it serves as a precursor to DNA intercalators, where the bromo group enhances binding affinity via hydrophobic interactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming 2-naphthylamine derivatives.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, 2-naphthylamine, and various substituted naphthalene compounds.

Scientific Research Applications

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The bromine atom in the target compound increases molecular weight and polarizability compared to non-brominated analogs like Naphazoline Hydrochloride. This may enhance binding affinity in biological systems .

- Solubility : Unlike 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride (freely water-soluble), brominated derivatives often exhibit reduced aqueous solubility due to increased hydrophobicity .

Physicochemical Properties

Biological Activity

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide

- Molecular Formula : C13H12BrN3

- Molecular Weight : 304.16 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, neuroprotective agent, and modulator of neurotransmitter systems.

Anticancer Activity

Research indicates that 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action : The compound appears to activate apoptotic pathways by modulating Bcl-2 family proteins and caspases, leading to increased cell death in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 10.7 | Triggers cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

- Neuroprotective Mechanism : It may exert protective effects against oxidative stress and excitotoxicity in neuronal cells, potentially through modulation of glutamate receptors and enhancement of antioxidant defenses .

| Neuronal Model | Protective Concentration (µM) | Outcome |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 20 | Reduces oxidative damage |

| Primary Neurons | 15 | Improves cell viability |

Case Studies

Several case studies have explored the effects of 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide in vivo and in vitro:

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.

-

Neuroprotection in Animal Models :

- In a rodent model of neurodegeneration induced by excitotoxic agents, administration of the compound significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests.

-

Synergistic Effects with Other Agents :

- A combination therapy study indicated that when used alongside traditional chemotherapeutics, this compound enhanced the efficacy of treatments while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.